2-Butyl-2-chlorocyclohexanone
CAS No.: 34737-52-5
Cat. No.: VC19102076
Molecular Formula: C10H17ClO
Molecular Weight: 188.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34737-52-5 |
|---|---|
| Molecular Formula | C10H17ClO |
| Molecular Weight | 188.69 g/mol |
| IUPAC Name | 2-butyl-2-chlorocyclohexan-1-one |
| Standard InChI | InChI=1S/C10H17ClO/c1-2-3-7-10(11)8-5-4-6-9(10)12/h2-8H2,1H3 |
| Standard InChI Key | RMQCTWSCTDFANX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1(CCCCC1=O)Cl |
Introduction
Chemical Identity and Structural Features
2-Butyl-2-chlorocyclohexanone (C₁₀H₁₇ClO) belongs to the class of α-chlorinated ketones. The compound’s molecular framework consists of a cyclohexane ring with a ketone group at position 1, a butyl group at position 2, and a chlorine atom also at position 2. This substitution pattern introduces significant steric hindrance and electronic modulation, which dictate its chemical behavior. The tert-butyl variant, 2-tert-butylcyclohexanone, has a reported density of 0.896 g/mL and a boiling point of 62.5°C at 4 mmHg . By analogy, the chloro derivative likely exhibits a higher boiling point due to increased molecular polarity and weight.
Synthesis and Reaction Mechanisms
Halogenation of 2-Butylcyclohexanone
The synthesis of 2-butyl-2-chlorocyclohexanone typically involves the α-chlorination of 2-butylcyclohexanone using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃). The reaction proceeds via electrophilic substitution, where the catalyst polarizes the chlorine molecule, enabling attack at the electron-deficient α-carbon adjacent to the ketone group.
Key Reaction Conditions:
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Temperature: 25–40°C (room temperature to mild heating).
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Solvent: Dichloromethane or carbon tetrachloride.
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Catalyst: FeCl₃ (5–10 mol%).
The steric bulk of the butyl group influences the reaction’s regioselectivity, favoring chlorination at the less hindered α-position. Theoretical studies on analogous systems, such as 4-tert-butyl-2-chlorocyclohexanone, reveal that substituent positioning affects transition state geometries. For instance, axial substituents increase ring torsion angles, destabilizing certain transition states and favoring equatorial attack pathways .
Stereochemical Considerations
Diastereoselectivity in subsequent reactions, such as reductions, is governed by the chloro substituent’s spatial orientation. In a study on 4-tert-butyl-2-chlorocyclohexanone, axial chlorine atoms promoted equatorial alcohol formation upon reduction with N-Selectride due to favorable transition state geometries . This phenomenon, explained via Cieplak’s hyperconjugation model, suggests that σ(C-Cl) → σ*(C-Nu) interactions stabilize axial approaches of reducing agents.
Physical and Chemical Properties
The chloro derivative’s higher density and boiling point stem from increased molecular mass and dipole-dipole interactions.
Spectroscopic Characteristics
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IR Spectroscopy: A strong absorption band near 1,710 cm⁻¹ corresponds to the carbonyl stretch. The C-Cl bond exhibits a signal at 550–650 cm⁻¹.
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NMR Spectroscopy:
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¹H NMR: Protons adjacent to the chlorine atom (C2-H) deshield to δ 4.5–5.0 ppm.
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¹³C NMR: The carbonyl carbon resonates at δ 205–210 ppm, while the chlorinated carbon appears at δ 60–70 ppm.
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Chemical Reactivity and Applications
Reduction Pathways
Reduction of 2-butyl-2-chlorocyclohexanone with agents like lithium aluminum hydride (LiAlH₄) yields 2-butyl-2-chlorocyclohexanol. Theoretical calculations on analogous systems demonstrate that equatorial attack dominates when the chlorine atom is axial, reducing ring strain in the transition state .
Example Reaction:
Nucleophilic Substitution
The chlorine atom serves as a leaving group in SN2 reactions. For example, treatment with sodium methoxide (NaOMe) produces 2-butyl-2-methoxycyclohexanone:
Industrial and Pharmaceutical Applications
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Fragrance Industry: Chlorinated cyclohexanones contribute woody, camphoraceous notes to perfumes .
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Pharmaceutical Intermediates: The compound’s reactivity enables its use in synthesizing β-blockers and anti-inflammatory agents.
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Agrochemicals: Derivatives exhibit pesticidal activity, as seen in bromolactone analogs with antifeedant properties .
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